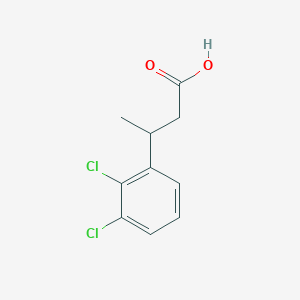
methyl (3R)-3-amino-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-3-amino-5-methylhexanoate is an organic compound with a specific stereochemistry It is a derivative of hexanoic acid, featuring an amino group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-5-methylhexanoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (3R)-3-amino-5-methylhexanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R)-3-amino-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-3-amino-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (3R)-3-amino-5-methylhexanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. For example, it could act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3R)-3-amino-5-methylpentanoate: Similar structure but with one less carbon in the chain.
Methyl (3R)-3-amino-5-methylheptanoate: Similar structure but with one more carbon in the chain.
Methyl (3R)-3-amino-4-methylhexanoate: Similar structure but with the methyl group on the fourth carbon.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
methyl (3R)-3-amino-5-methylhexanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-7(9)5-8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
LLLSCIXQSDYKEB-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)C[C@H](CC(=O)OC)N |
Kanonische SMILES |
CC(C)CC(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


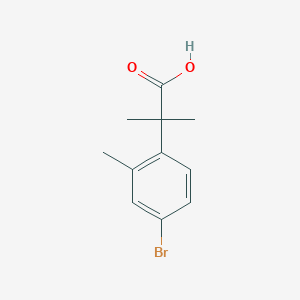
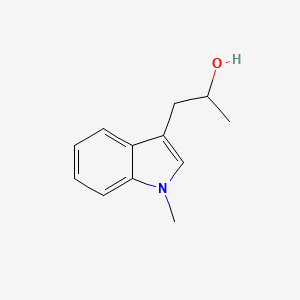

![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
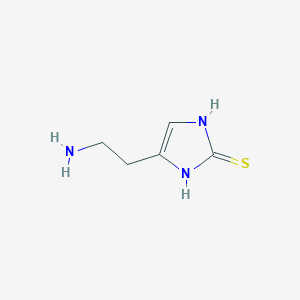
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
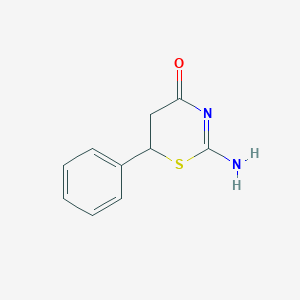
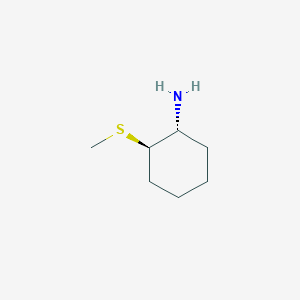

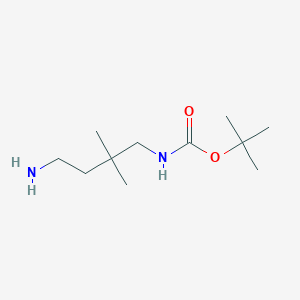
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
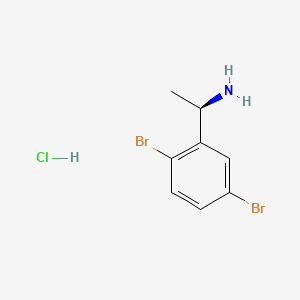
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
